molecular formula C17H23NO5S B2718543 N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 1421513-26-9

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2718543
CAS No.: 1421513-26-9
M. Wt: 353.43
InChI Key: URTCLLWIMKGDRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for this specific compound is not available, similar compounds have been synthesized using various techniques. For instance, a series of pyrazoline derivatives have been synthesized by treating with various fluoro/trifluoromethyl substituted chalcones, thiosemicarbazide and potassium carbonate using conventional heating and solvent-free microwave irradiation techniques .


Molecular Structure Analysis

The molecular structure of similar compounds shows a combination of single, double, and aromatic bonds, with a five-membered furan ring and a six-membered ring .


Chemical Reactions Analysis

In the case of similar compounds, multiple competitive reactions occur during the tandem reaction, among which the hydrolysis of 2,5-DMF to 2,5-hexanedione, further dehydrating to 3-methyl-2-cyclopenten-1-one is the most detrimental to the main reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds depend on their molecular structure. For instance, (2,5-dimethylfuran-3-yl)methanol has a molecular weight of 126.16 and is a liquid at room temperature .

Scientific Research Applications

Anticancer Properties

Research on sulfonamide derivatives has demonstrated their potential in anticancer applications. For instance, a study explored the synthesis and crystal structure of a related compound, elucidating its anticancer properties through structural analysis (Zhang, Shi-jie, Hu, Wei-Xiao, 2010). Another research effort synthesized new zinc phthalocyanine derivatives, which, due to their high singlet oxygen quantum yield, are promising for photodynamic therapy applications in cancer treatment (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Alzheimer’s Disease Treatment

A novel series of sulfonamides derived from 4-methoxyphenethylamine was synthesized to investigate their potential as therapeutic agents for Alzheimer’s disease. One specific derivative showed significant inhibitory activity against acetylcholinesterase, comparable to established treatments, suggesting a promising avenue for Alzheimer’s disease therapy (M. Abbasi et al., 2018).

Antimicrobial Activity and Enzyme Inhibition

Sulfonamide compounds have also been evaluated for their antimicrobial activity and ability to inhibit enzymes. For example, mixed-ligand copper(II)-sulfonamide complexes were prepared and their DNA binding, cleavage, genotoxicity, and anticancer activity were thoroughly investigated, showing promising results (M. González-Álvarez et al., 2013). Another study synthesized Schiff bases of Sulfa drugs and their metal complexes, revealing their potential for antimicrobial activity and carbonic anhydrase enzyme inhibition (S. Alyar et al., 2018).

Molecular Dynamic Simulation and Quantum Chemical Studies

The corrosion inhibition properties of piperidine derivatives on iron were investigated using quantum chemical calculations and molecular dynamics simulations, demonstrating their effectiveness and providing insights into their interaction mechanisms with metal surfaces (S. Kaya et al., 2016).

Spectroscopic Characterization and Electrochemical Properties

Research into the synthesis, characterization, and computational study of sulfonamide molecules has contributed significantly to understanding their structural and electronic properties, which are crucial for their application in various scientific fields (P. Murthy et al., 2018).

Safety and Hazards

The safety and hazards of similar compounds can vary. For example, (2,5-dimethylfuran-3-yl)methanol has hazard statements H226, H315, H319, H335, indicating that it is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5S/c1-11-9-14(22-4)5-6-17(11)24(20,21)18-8-7-16(19)15-10-12(2)23-13(15)3/h5-6,9-10,16,18-19H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTCLLWIMKGDRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=C(C=C(C=C2)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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